molecular formula C17H13F3N2O2 B3001139 N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 921837-94-7

N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B3001139
CAS No.: 921837-94-7
M. Wt: 334.298
InChI Key: CMRMZIZNQCVJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indolinone core, a trifluoromethyl group, and a benzamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the indolinone core. One common method involves the cyclization of an appropriate precursor, followed by the introduction of the methyl group at the nitrogen atom. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The trifluoromethyl group can be substituted with other functional groups to create derivatives with varying properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indolinone core and trifluoromethyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can be compared to other compounds with similar structures, such as:

    Indolinone derivatives: These compounds share the indolinone core and may exhibit similar biological activities.

    Trifluoromethylbenzamides: Compounds with a trifluoromethyl group and benzamide moiety can have comparable chemical properties and reactivity.

The uniqueness of this compound lies in the combination of these structural features, which confer distinct chemical and biological properties.

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an indolinone moiety linked to a trifluoromethylbenzamide group, which contributes to its biological properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to this compound. For instance, a review indicated that benzamide derivatives exhibited IC50 values in the range of 5.85 µM to 4.53 µM against cancer cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil . The compound's structural analogs have shown promising results against human cancer cell lines such as MCF-7 and A549, suggesting that modifications in the benzamide structure can lead to enhanced anticancer activity.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-7TBD
Benzamide Derivative AA5495.85
Benzamide Derivative BMCF-74.53

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. Notably, compounds with similar structures have demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM . These findings suggest that the compound may possess neuroprotective properties through its action on cholinergic pathways.

Table 2: Enzyme Inhibition Data

Compound NameEnzymeIC50 (µM)Reference
This compoundAChETBD
N-Alkyl DerivativeAChE27.04 - 106.75
N-Alkyl DerivativeBuChE58.01 - 277.48

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of benzamide derivatives and evaluated their anticancer activity against various cell lines, including MCF-7 and A549. The most potent derivative exhibited an IC50 value significantly lower than conventional treatments, indicating a potential for further development into therapeutic agents .

Case Study 2: Neuroprotective Potential

Another investigation focused on the enzyme inhibition properties of similar compounds revealed that certain derivatives could effectively inhibit AChE, suggesting implications for treating neurodegenerative diseases like Alzheimer's . The structure–activity relationship indicated that modifications to the alkyl chain length influenced inhibitory potency.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-22-14-7-6-13(8-11(14)9-15(22)23)21-16(24)10-2-4-12(5-3-10)17(18,19)20/h2-8H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRMZIZNQCVJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.